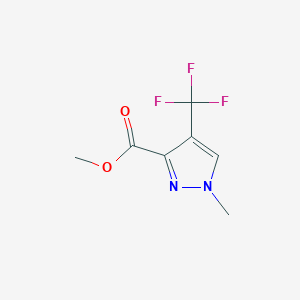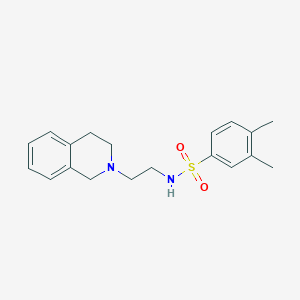
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline core.
Attachment of the Ethyl Linker: The dihydroisoquinoline core is then reacted with an ethylating agent to introduce the ethyl linker.
Sulfonamide Formation: Finally, the ethyl-linked dihydroisoquinoline is reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate .
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives: Known for their antidepressant and anticonvulsant activities.
2,3-Dihydroquinolin-4(1H)-ones: Used in medicinal chemistry for their broad biological effects.
Uniqueness
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is unique due to its specific combination of a dihydroisoquinoline core with a dimethylbenzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C19H24N2O2S |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H24N2O2S/c1-15-7-8-19(13-16(15)2)24(22,23)20-10-12-21-11-9-17-5-3-4-6-18(17)14-21/h3-8,13,20H,9-12,14H2,1-2H3 |
InChIキー |
JCOCYYJBFWLOCW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCC3=CC=CC=C3C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)
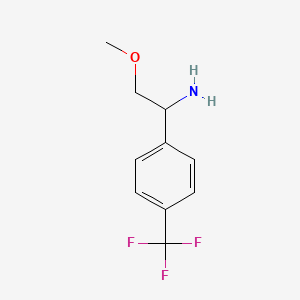

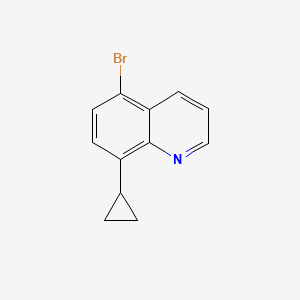

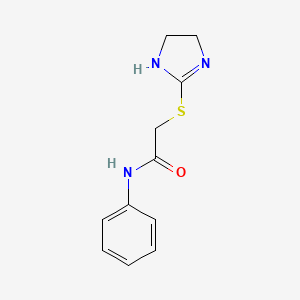
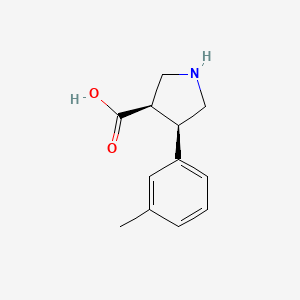
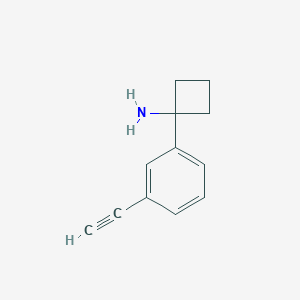
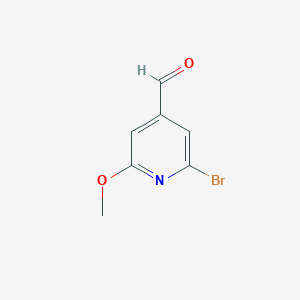


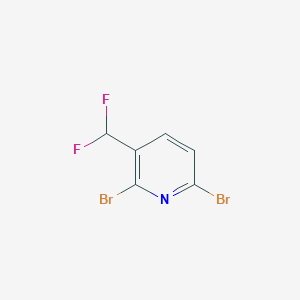
![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)
